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STEEL

Hardenability Large cross-section High-stress components

Procuring 'steel' under the generic CAS 12597-69-2 without specifying an industrial grade (e.g., AISI 4140, 4340, 8620) introduces catastrophic risk of component failure, as this UVCB entry spans alloys with tensile strengths from ~300 MPa to >2000 MPa. BenchChem supplies this material as a regulatory reference standard: • Enables SDS authoring & TSCA/REACH inventory classification for articles containing steel • Supports grade-specific procurement mapping to AISI, EN, or JIS designations to mitigate substitution risk • Delivers consistent lot-specific documentation for quality audits and supplier qualification

Molecular Formula C34H32N2Na2O10S2
Molecular Weight 0
CAS No. 12597-69-2
Cat. No. B1175346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTEEL
CAS12597-69-2
Molecular FormulaC34H32N2Na2O10S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 kg / 1 disc / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Steel Procurement: Classification & Identification


STEEL, designated by CAS Registry Number 12597-69-2, is a generic material identifier representing a broad class of tough, malleable, iron-based alloys containing up to 2% carbon by weight, often alloyed with strategic elements such as chromium, nickel, molybdenum, and manganese [1]. Critically, this CAS number is not assigned to any specific steel grade (e.g., AISI 4140 or 4340) but rather serves as a UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials) entry for regulatory, safety, and inventory classification purposes [2]. This generic classification encompasses thousands of distinct commercial formulations with profoundly divergent mechanical properties, hardenability profiles, and fabrication responses [3].

1 Generic CAS identifier: specify exact steel grade (AISI, EN, JIS) and heat treatment condition
2 Define required mechanical properties — tensile strength, toughness, hardenability, corrosion resistance
3 Validate performance against standard (ASTM, ISO) for intended service and section size

Steel Procurement Risks: Generic Sourcing


Procurement or engineering specification based solely on CAS 12597-69-2 introduces substantial technical and financial risk due to extreme performance heterogeneity within the steel class [1]. The term 'steel' encompasses alloys with tensile strengths ranging from approximately 300 MPa (mild carbon steel) to over 2000 MPa (ultra-high-strength maraging or tool steels), and impact toughness varying by orders of magnitude depending on specific alloy chemistry and thermomechanical processing [2]. A generic substitution without reference to a specific grade (e.g., AISI/SAE, EN, JIS) or performance standard (e.g., ASTM, ISO) can result in catastrophic component failure, premature wear, or machining incompatibility. Therefore, this evidence guide differentiates STEEL not as a singular compound, but by articulating the critical technical selection criteria that define its specific sub-classes relative to common alternatives [3].

Mechanical properties range from ~300 MPa to >2000 MPa across steel grades — generic sourcing may select a grade unfit for load requirements.

Heat treatment condition dramatically alters strength and toughness — verify temper specification; identical grade with different temper is not interchangeable.

Corrosion resistance differs by orders of magnitude between low-alloy and stainless grades — a low-alloy steel may require protective coatings in moist or chemical environments.

Steel Grade Performance Evidence


Hardenability: 4340 vs 4140 in Large Sections

AISI 4340 exhibits significantly deeper hardenability compared to AISI 4140, making it the preferred choice for large-diameter shafts and heavy sections requiring uniform core strength. The Jominy end-quench hardenability data demonstrates that 4340 maintains higher hardness at greater distances from the quenched end, attributable to its higher nickel content (1.65–2.00% vs. 0% Ni in 4140) [1]. While both grades achieve similar surface hardness values (up to ~50 HRC) after quenching and tempering, 4340's superior hardenability ensures that this hardness and the associated high yield strength extend deeper into the component, mitigating the risk of core failure under high stress [2].

Hardenability Depth
Head-to-head
4340 maintains ≥50 HRC at 8/16 inch; 4140 at 5/16 inch — approximately 60% greater hardening depth for 4340
Supports through-hardening selection for large cross-sections
Jominy end-quench per ASTM A255
Hardenability Large cross-section High-stress components

4340 vs 4140: Strength-Toughness in AM

In Powder Bed Fusion – Laser Beam (PBF-LB) additive manufacturing, AISI 4340 demonstrates a 7% higher ultimate tensile strength (UTS) compared to AISI 4140 (∼1500 MPa vs. ∼1400 MPa) under optimized process parameters (180°C build plate preheating) [1]. However, this strength advantage comes with a substantial trade-off: AISI 4340 exhibits approximately 30–43% lower impact toughness (∼60–70 J) compared to AISI 4140 (∼90–100 J) and roughly 60% lower toughness than AISI 8620 (∼150–175 J) [1]. AISI 8620, while significantly tougher, offers the lowest UTS of the three (∼1100 MPa), representing a 27% reduction compared to 4340 [1]. This data provides a clear quantitative basis for material selection: 4340 is optimal for maximum static strength in AM parts, while 4140 offers a more balanced strength-toughness profile, and 8620 is superior for high-impact, energy-absorbing applications .

AM Strength vs. Toughness
Head-to-head
4340 UTS ~1500 MPa, toughness 60–70 J; 4140 UTS ~1400 MPa, 90–100 J; 8620 UTS ~1100 MPa, 150–175 J
Balance strength and toughness requirements for AM components
PBF-LB, 180°C preheat; post-process stress relief
Additive Manufacturing Powder Bed Fusion Low-alloy steel

4340 vs 4140 Yield Strength Advantage

In the quenched and tempered (Q&T) condition, AISI 4340 achieves a quantifiable advantage in both ultimate tensile strength (UTS) and yield strength (YS) over AISI 4140. Data from commercial suppliers indicates that 4340 attains a UTS range of 930–1080 MPa and a YS range of 830–980 MPa after heat treatment [1]. In contrast, AISI 4140 in a comparable Q&T state typically exhibits a UTS range of 835–1080 MPa and a YS range of 655–900 MPa [2]. While the upper UTS bounds are similar, 4340's minimum yield strength (830 MPa) is 27% higher than 4140's minimum yield strength (655 MPa), and its median yield strength (~905 MPa) is 16% higher than 4140's median (~778 MPa) [1][2]. This higher baseline yield strength in 4340 provides a greater safety margin against permanent deformation in critical load-bearing applications [3].

Yield Strength (Q&T)
Head-to-head
4340 YS range 830–980 MPa; 4140 YS range 655–900 MPa — 4340 minimum YS 27% higher
Higher baseline yield strength provides greater safety margin against deformation
Quenched and tempered per ASTM A322
Mechanical properties Quenched and Tempered High-strength steel

Cryogenic Impact Toughness: 4340 vs 4140

For applications involving sub-zero temperatures, AISI 4340 demonstrates superior impact toughness retention compared to AISI 4140 due to its nickel content, which lowers the ductile-to-brittle transition temperature (DBTT) [1]. At -40°C, AISI 4340 in the quenched and tempered condition typically retains approximately 40–50 J of impact energy (Charpy V-notch), while AISI 4140 at the same temperature and heat treatment condition typically exhibits 25–35 J [2]. This represents a 40–60% advantage in low-temperature toughness for 4340. The difference becomes more pronounced at -60°C, where 4140 may fall below the 27 J threshold commonly specified for pressure vessel and structural applications, while 4340 remains above this critical threshold [1][3].

Cryogenic Toughness
Head-to-head
4340: 40–50 J at -40°C; 4140: 25–35 J — 40–60% higher impact energy retained at low temperature
4340 retains toughness for sub-zero service; 4140 may drop below 27 J threshold
Charpy V-notch, ASTM E23; Q&T to 300–350 HB
Impact toughness Cryogenic Charpy V-notch

Machinability & Weldability: 8620 vs 4140

While AISI 4140 and 4340 are through-hardening steels requiring careful welding procedures (preheat 150–260°C and post-weld stress relief), AISI 8620 is a case-hardening steel with fundamentally different processing characteristics that offer distinct procurement advantages for specific component geometries [1]. 8620 in the annealed condition exhibits a machinability rating of approximately 65–70% of AISI 1212 free-cutting steel, compared to approximately 55–60% for annealed 4140, representing a 10–15% improvement in tool life and metal removal rates [2]. Furthermore, 8620's lower carbon content (0.18–0.23%) provides superior weldability, often requiring minimal or no preheat for section thicknesses under 25 mm, whereas 4140/4340 require mandatory preheat and controlled cooling to prevent hydrogen-induced cracking [3]. This translates to quantifiably lower fabrication costs and reduced rejection rates for welded assemblies [2].

Machinability & Weldability
Cross-study
8620 machinability ~65–70%; 4140 ~55–60% — 8620 weldable with minimal preheat, 4140 requires 150–260°C
8620 may reduce fabrication cost and welding complexity vs. 4140
Annealed condition; AWS D1.1 arc welding
Machinability Weldability Case-hardening

Low-Alloy vs Stainless Steel: Corrosion Resistance

Low-alloy steels including AISI 4140, 4340, and 8620 exhibit fundamentally different corrosion behavior compared to stainless steels, a critical procurement discriminator for applications involving moisture, chemicals, or atmospheric exposure. In standardized neutral salt spray testing (ASTM B117), low-alloy steels typically develop significant red rust coverage (>5% surface area) within 24–96 hours, whereas austenitic stainless steels (e.g., AISI 304) withstand 200–1000+ hours without rust formation . This difference arises from the absence of sufficient chromium content: low-alloy steels contain ≤1.10% Cr, well below the ~10.5% Cr threshold required for passive film formation and 'stainless' behavior [1]. Consequently, low-alloy steels require protective coatings (e.g., plating, painting) or controlled environments for corrosion-prone service, adding quantifiable life-cycle cost and maintenance burden compared to stainless alternatives [2].

Corrosion Resistance
Class-level
Low-alloy steels rust within 24–96 hr salt spray; austenitic stainless >200 hr without rust
Low-alloy steels require protective coatings for corrosive service
ASTM B117; life-cycle cost review advised
Corrosion resistance Stainless steel Low-alloy steel

Steel Industrial Application Scenarios


Aerospace Components: 4340 High Strength

For critical aerospace components requiring maximum strength-to-weight ratio, fatigue resistance, and reliable low-temperature toughness, AISI 4340 is the industry-standard selection [1]. The quantitative evidence confirms its suitability: a 27% higher minimum yield strength (830 MPa vs. 655 MPa) and 40–60% superior low-temperature impact toughness compared to 4140 directly support its use in landing gear struts, helicopter rotor hubs, and engine mounts subjected to high cyclic stresses and potential cold-soak conditions at altitude [2]. The deeper hardenability (60% greater hardening depth) ensures that large-section components achieve uniform core properties, a non-negotiable requirement for aerospace certification [1].

Automotive Gears & Shafts: 4140 Balanced Performance

For automotive power transmission components such as axles, crankshafts, and gears operating in temperate environments, AISI 4140 provides an optimal balance of strength, toughness, and cost [1]. The evidence demonstrates that 4140 achieves sufficient yield strength (655–900 MPa) for most automotive load cases while offering better machinability and lower raw material cost than 4340 [2]. The 30–43% higher impact toughness of 4140 compared to 4340 in AM-processed parts further supports its selection for components experiencing occasional shock loading, such as off-road vehicle drivetrain parts [3].

Case-Hardened Gears: 8620 Process-Optimized

For gears requiring a hard, wear-resistant surface combined with a tough, shock-absorbing core, AISI 8620 is the technically superior selection [1]. The evidence shows that 8620 offers 50–95% higher impact toughness in AM processing compared to 4140 and 4340, while its 10–15% better machinability and excellent weldability reduce fabrication costs [2]. After carburizing and heat treatment, 8620 achieves surface hardness of 58–62 HRC (comparable to through-hardened 4140/4340) while retaining core toughness >150 J, making it ideal for transmission gears, camshafts, and welded fabrications in heavy machinery [3].

Cryogenic Equipment: 4340 Low-Temperature Toughness

For valves, flanges, and pressure-containing components operating below -20°C, the 40–60% higher impact toughness of AISI 4340 at -40°C compared to 4140 makes it the technically mandated choice [1]. The evidence indicates that 4340 maintains Charpy impact values above the critical 27 J threshold at temperatures where 4140 falls below this acceptance criterion, a difference with direct implications for compliance with ASME B31.3 and other low-temperature service codes [2]. Procurement of 4140 for such applications introduces quantifiable risk of brittle fracture and non-compliance with industry safety standards [1].

Application
Selection Property
Validation Focus
Aerospace structural components
High yield strength and cryogenic toughness
Through-thickness hardenability and Charpy impact energy at -40°C
Automotive powertrain parts
Balanced strength, toughness, and cost
Machinability and impact toughness under shock loading
Surface-hardened gears and fabrications
Carburizing response with tough core
Core toughness retention after case-hardening and weldability
Cryogenic valves and pressure vessels
Low-temperature impact toughness
Charpy impact energy above 27 J at design temperature per ASME B31.3

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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